Tolamolol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51599-37-2 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H |
InChI Key |
ZATQSCRQPQXBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolamolol hydrochloride is synthesized through a multi-step process involving the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield 4-(2-(2-hydroxy-3-(2-methylphenoxy)propylamino)ethoxy)benzamide . The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Oxidation
Tolamolol hydrochloride undergoes oxidation using agents like potassium permanganate , yielding quinone derivatives. This reaction likely targets the aromatic rings or hydroxyl groups in its structure.
Hydrolysis
While not explicitly detailed in the literature, the amide group in this compound may undergo hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid and amine derivatives.
Nucleophilic Substitution
The synthesis involves nucleophilic attack by 4-aminobenzamide on the epoxide intermediate, facilitated by bases like triethylamine. This step is critical for forming the compound’s amide moiety.
Pharmacokinetic and Reaction Correlations
This table underscores how physicochemical properties influence this compound’s reactivity and metabolic fate.
Research Implications
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Synthetic Optimization : Reaction conditions (e.g., solvent choice, catalysts) are critical for minimizing by-products during industrial-scale production.
-
Stability Studies : Oxidation and hydrolysis pathways inform degradation profiles, essential for pharmaceutical formulation.
Scientific Research Applications
Clinical Applications
Cardiovascular Disorders
Tolamolol hydrochloride is effective in managing several cardiovascular conditions due to its beta-blocking properties. Key applications include:
- Supraventricular Arrhythmias : Tolamolol has been shown to control ventricular rates effectively in patients with supraventricular arrhythmias, reducing the frequency of ectopic beats by approximately 50% in clinical settings .
- Hypertension : It is utilized in treating hypertension, particularly in older adults, where it contributes to lowering blood pressure and reducing cardiovascular morbidity and mortality .
- Angina Pectoris : Clinical trials have demonstrated that Tolamolol has anti-anginal efficacy comparable to propranolol, with the added advantage of being cardioselective, minimizing side effects associated with non-selective beta-blockers .
Pharmacological Research
Mechanism of Action
Tolamolol selectively inhibits myocardial beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism results in reduced oxygen demand and improved cardiac efficiency through modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.
Research Applications
Tolamolol is used as a reference compound in various pharmacological studies, including:
- Beta-Adrenergic Receptor Studies : It serves as a model for investigating the effects of beta-blockers on cellular signaling pathways and their therapeutic implications.
- Toxicology Studies : Research has explored its role in treating poisoning from other beta-adrenergic antagonists, providing insights into its efficacy and safety profile .
Case Studies
Clinical Trials
A randomized double-blind trial involving 42 patients with angina pectoris compared Tolamolol (100 mg and 200 mg) with propranolol (80 mg). The study found that Tolamolol was equally effective in managing angina symptoms while offering a better side effect profile due to its cardioselectivity .
Toxicology Insights
In cases of beta-blocker poisoning, Tolamolol has been analyzed for its potential use in extracorporeal treatments. However, recommendations against its use for severe poisoning cases highlight the need for careful consideration of its application in emergency settings .
Comparative Efficacy
The following table summarizes the comparative efficacy of Tolamolol against other beta-blockers:
| Beta-Blocker | Indications | Efficacy in Angina | Cardioselectivity | Side Effects |
|---|---|---|---|---|
| Tolamolol | Supraventricular arrhythmias, Hypertension | Comparable to propranolol | High | Hypotension |
| Propranolol | Hypertension, Angina | High | Low | Fatigue, bronchospasm |
| Sotalol | Ventricular arrhythmias | Moderate | Low | Torsades de pointes |
Mechanism of Action
Tolamolol hydrochloride exerts its effects by selectively inhibiting myocardial beta-adrenergic receptors. This inhibition reduces the heart rate and myocardial contractility, leading to decreased oxygen demand and improved cardiac efficiency. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling cascade .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism: Selective inhibition of β1-adrenergic receptors, reducing heart rate (negative chronotropy) and myocardial contractility (mild negative inotropy) .
- Clinical Use : Investigated for angina pectoris and hypertension, with demonstrated efficacy in improving exercise tolerance .
- Dosage: In clinical trials, doses ranged from 0.15 mg/kg (intravenous) to oral formulations (e.g., 200–400 mg/day) .
Comparison with Similar β-Adrenoceptor Antagonists
Selectivity and Receptor Affinity
Tolamolol exhibits β1-selectivity, akin to practolol, but with greater potency closer to propranolol (a non-selective β-blocker). Evidence from human volunteers shows that tolamolol and practolol similarly antagonize cardiac β1-receptors while sparing β2-mediated vasodilation. However, tolamolol’s potency in suppressing exercise-induced tachycardia parallels propranolol .
| Compound | Selectivity (β1:β2) | Intrinsic Sympathomimetic Activity | Key Structural Features |
|---|---|---|---|
| Tolamolol | High β1 | No | Carbamoylphenoxyethyl side chain |
| Propranolol | Non-selective | No | Naphthyloxypropanolamine |
| Practolol | High β1 | No (withdrawn due to toxicity) | Acetamidophenoxypropanolamine |
| Atenolol | High β1 | No | Benzamidoethoxypropanolamine |
Hemodynamic and Clinical Effects
- Tolamolol vs. Propranolol: Heart Rate Reduction: Tolamolol’s negative chronotropic effect is comparable to propranolol at equivalent doses . Myocardial Depression: Tolamolol causes less pronounced negative inotropy. In cardiac catheterization studies, tolamolol reduced left ventricular contractility (LVdp/dtmax by ~15%) but maintained stable blood pressure, unlike propranolol, which often lowers blood pressure significantly . Exercise Tolerance: In angina patients, tolamolol improved exercise tolerance similarly to propranolol, but higher doses were required for equivalent efficacy .
- Tolamolol vs. Practolol: Both share β1-selectivity, but practolol’s clinical use was discontinued due to sclerosing peritonitis and ocular toxicity.
Pharmacokinetics
- Bioavailability : Tolamolol’s oral bioavailability varies with formulation; capsules achieve faster absorption than tablets, but both yield comparable plasma concentration-time curves .
- Half-life: ~4–6 hours (shorter than atenolol’s 6–9 hours) .
Research Findings and Clinical Trials
- Angina Pectoris: A double-blind trial (1975) compared tolamolol (400 mg/day), propranolol (240 mg/day), and placebo. Tolamolol reduced angina attacks by 40% (vs. 45% for propranolol), but 4/24 patients experienced severe bradycardia or death, raising safety concerns .
- Hypertension: Limited data, but hemodynamic studies suggest utility in reducing cardiac output without affecting peripheral resistance .
Biological Activity
Tolamolol hydrochloride is a selective beta-adrenergic antagonist primarily used in the management of hypertension and certain cardiac conditions. This compound exhibits a range of biological activities, including its pharmacokinetics, effects on heart rate, and interactions with respiratory function. The following sections detail these aspects, supported by relevant studies and findings.
Pharmacokinetics
Tolamolol is characterized by its rapid absorption and biphasic elimination profile. Key pharmacokinetic parameters include:
- Intravenous Administration : After a 20 mg intravenous dose, the plasma concentration of tolamolol exhibits a biphasic decline with half-lives of approximately 7 minutes (initial phase) and 2.5 hours (second phase). The clearance rate varies between 0.8 to 1.41 min .
- Oral Administration : Following oral administration of 100 mg, the average volume of distribution is reported at 220.1 L, with a plasma half-life of about 1.8 hours. Notably, no accumulation occurs after multiple doses .
Effects on Heart Rate
Tolamolol significantly reduces maximum exercise heart rate, a critical parameter in cardiovascular health:
- Dose-Response Relationship : The reduction in maximum exercise heart rate correlates logarithmically with plasma concentrations over the first twelve hours post-administration .
- Clinical Implications : In healthy subjects, maximum exercise tachycardia decreased from 32 beats per minute at 2 hours to 19 beats per minute at 8 hours post-injection .
Respiratory Effects
Contrary to some beta-blockers that may exacerbate respiratory conditions, tolamolol has been shown to have minimal adverse effects on lung function:
- Study Findings : A meta-analysis indicated that cardioselective beta-blockers like tolamolol do not significantly alter forced expiratory volume (FEV1) in patients with chronic obstructive pulmonary disease (COPD) or asthma when compared to placebo .
- Beta2-Agonist Interaction : Administration of beta2-agonists following tolamolol treatment still resulted in a significant increase in FEV1, suggesting that tolamolol does not block the beneficial effects of these agents .
Case Studies and Clinical Research
Several clinical studies have investigated the therapeutic efficacy and safety profile of tolamolol:
Case Study: Cardiac Surgery Patients
A study involving patients undergoing vascular surgery demonstrated that preoperative treatment with beta-blockers like tolamolol significantly reduced postoperative myocardial ischemia and overall mortality rates .
| Study | Outcome | Results |
|---|---|---|
| Mangano et al. | Postoperative ischemia | Significant reduction in ischemic events (55% decrease in overall mortality) |
| Poldermans et al. | Cardiac events | 10-fold decrease in perioperative cardiac death (3.4% vs. 34%) |
Comparative Efficacy
In a comparative analysis of various antihypertensive agents, tolamolol was found effective in reducing major cardiovascular events compared to calcium channel blockers . This highlights its role not only as a blood pressure-lowering agent but also as a protective agent against cardiac events.
Structure-Activity Relationships
The biological activity of tolamolol is influenced by its structural characteristics:
- Chemical Structure : Tolamolol belongs to the class of 4-amide-substituted phenoxyethylamino beta-blockers, which enhances its selectivity for beta-adrenergic receptors .
- Mechanism of Action : The compound's effectiveness is linked to its ability to preferentially block beta1 receptors over beta2 receptors, minimizing respiratory side effects while providing cardiovascular benefits .
Q & A
Q. What is the primary mechanism of Tolamolol hydrochloride’s β-adrenergic receptor blockade, and how does it influence hemodynamic parameters in human subjects?
this compound acts as a β-adrenoceptor blocker with predominant negative chronotropic effects (reducing heart rate) and modest negative inotropic effects (reducing myocardial contractility). In clinical studies, intravenous administration (0.15 mg/kg) led to a significant decrease in heart rate (within 5 minutes) and cardiac output, while systemic blood pressure remained unchanged. These effects align with its role in reducing myocardial oxygen demand, making it relevant for studying ischemic heart disease models . Methodological Note: To replicate these findings, use invasive hemodynamic monitoring (e.g., cardiac catheterization) to measure left ventricular end-systolic pressure (LVESP), LVdp/dtmax (maximum rate of pressure rise), and Vmax (contractility index) in controlled human trials .
Q. What analytical methods are recommended for assessing the purity and stability of this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection (270 nm) is the standard method for quantifying this compound and related impurities. A validated protocol includes:
Q. How can researchers validate the selectivity of this compound in the presence of structurally similar β-blockers (e.g., Esmolol)?
Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of toluene-isopropanol-ammonia (80:19:1). Pre-saturate plates with ammonia vapor to enhance separation. Tolamolol’s Rf value (~0.5) can be distinguished from Esmolol (Rf ~0.3) under UV light (254 nm) after iodine vapor exposure .
Advanced Research Questions
Q. How do contradictory findings on Tolamolol’s negative inotropic effects impact experimental design for preclinical cardiac studies?
While Tolamolol primarily reduces heart rate, its mild suppression of LVdp/dtmax and Vmax suggests dose-dependent myocardial inhibition. To resolve contradictions:
- Model selection : Use isolated perfused heart models (Langendorff) to isolate inotropic effects from systemic factors.
- Dose stratification : Test escalating doses (0.05–0.25 mg/kg) to identify thresholds for chronotropic vs. inotropic dominance .
- Receptor profiling : Combine Tolamolol with selective β1/β2 agonists (e.g., Isoproterenol) to clarify receptor subtype affinity .
Q. What advanced spectroscopic techniques are suitable for elucidating this compound’s degradation products under stress conditions?
- LC-MS/MS : Identifies degradation products via molecular fragmentation patterns. Use electrospray ionization (ESI) in positive ion mode.
- NMR spectroscopy : 1H and 13C NMR (400 MHz) in D2O or DMSO-d6 resolves structural changes in hydrolyzed or oxidized derivatives.
- Forced degradation : Expose Tolamolol to heat (60°C), UV light, and acidic/alkaline conditions (0.1N HCl/NaOH) to simulate stability challenges .
Q. How can researchers address discrepancies in hemodynamic data between animal models and human trials for this compound?
Discrepancies often arise from interspecies differences in β-receptor density and autonomic regulation. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
